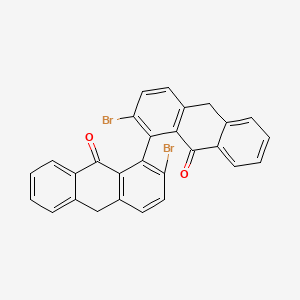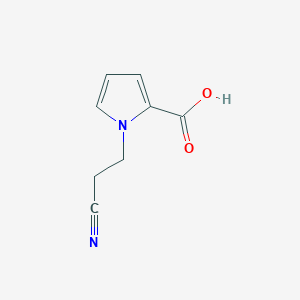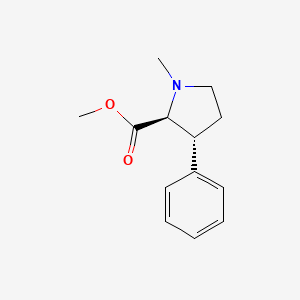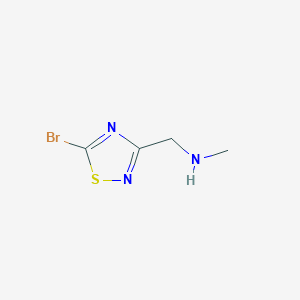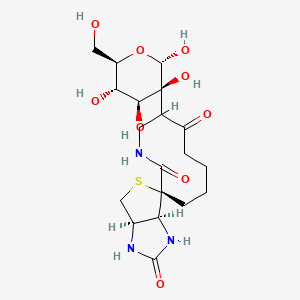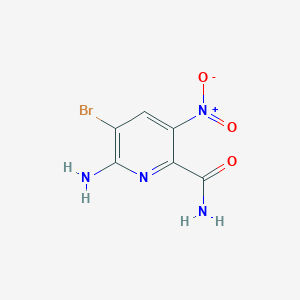![molecular formula C12H15NO4 B15205592 Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester is an organic compound with a complex structure that includes a methoxyphenyl group attached to a malonamic acid ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl-malonamic acid ethyl ester.
Reduction: Formation of N-(2-Methoxy-phenyl)-malonamic acid ethyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active malonamic acid, which may further interact with cellular pathways.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxy-phenyl)-malonamic acid ethyl ester
- N-(2-Methoxy-phenyl)-malonamic acid methyl ester
- N-(2-Methoxy-phenyl)-malonamic acid propyl ester
Uniqueness
N-(2-Methoxy-phenyl)-malonamic acid ethyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications and properties compared to its analogs.
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
ethyl 3-(2-methoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChIキー |
QNWUGAACEIPYNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


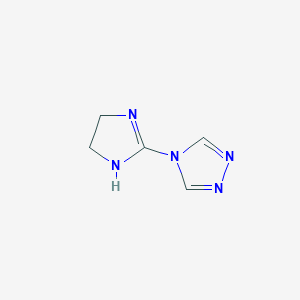

![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
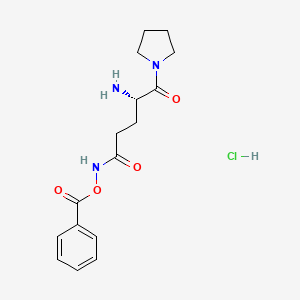
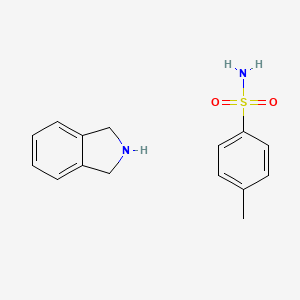
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
